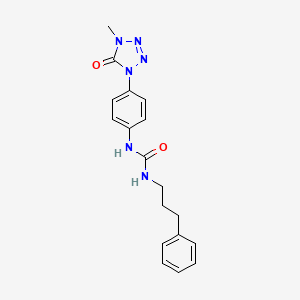
1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(3-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C18H20N6O2 and its molecular weight is 352.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(3-phenylpropyl)urea is a complex organic molecule that integrates a tetrazole ring with a urea moiety and a phenylpropyl side chain. Tetrazoles are known for their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound based on available research findings.
Structural Characteristics
The molecular structure of the compound can be broken down into three main components:
- Tetrazole Ring : A five-membered ring containing four nitrogen atoms, known for its ability to mimic carboxylic acids and interact with various biological targets.
- Phenyl Group : A benzene ring that enhances lipophilicity and potential receptor interactions.
- Urea Moiety : Contributes to the compound's ability to form hydrogen bonds, which is crucial for binding to biological targets.
Antimicrobial Activity
Tetrazole derivatives have been reported to exhibit significant antimicrobial properties. The tetrazole ring in this compound may contribute to its effectiveness against various pathogens. For instance, similar compounds have shown activity against bacteria and fungi, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Research indicates that compounds with tetrazole structures can modulate inflammatory pathways. The specific mechanism by which this compound exerts anti-inflammatory effects remains to be elucidated, but it may involve the inhibition of pro-inflammatory cytokines or enzymes.
Anticancer Potential
The structural similarity of this compound to known anticancer agents suggests it may possess cytotoxic properties. Preliminary studies on related tetrazole compounds indicate they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : The tetrazole moiety may act as a bioisostere for carboxylic acids, allowing it to bind to enzymes involved in metabolic processes.
- Receptor Interaction : The phenylpropyl group enhances the binding affinity to hydrophobic pockets in proteins, potentially influencing receptor-mediated signaling pathways.
Case Studies
- Antimicrobial Activity Study : A study evaluating the efficacy of related tetrazole compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics .
- Anti-inflammatory Assessment : In vitro assays showed that tetrazole derivatives could reduce nitric oxide production in macrophages, indicating potential anti-inflammatory effects .
- Cytotoxicity Evaluation : Compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting promising anticancer properties .
Data Tables
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Tetrazole + Urea + Phenylpropyl | Antimicrobial, Anti-inflammatory, Anticancer |
| 2-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide | Similar tetrazole structure | Antimicrobial |
| N-(1-benzyl)-N'-phenylurea | Urea instead of amide | Herbicidal |
| 3-amino-N-(4-chlorophenyl)-2-thiazolidinone | Thiazolidinone ring | Anticancer |
特性
IUPAC Name |
1-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-23-18(26)24(22-21-23)16-11-9-15(10-12-16)20-17(25)19-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQRSNNEZLLDRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














